
Distel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distel(2+) is a coordination compound that has shown promising results in scientific research. It is a ruthenium-based complex that has been synthesized using a variety of methods. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of Distel(2+) is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS are thought to cause oxidative damage to cellular components, leading to apoptosis in cancer cells. In addition, Distel(2+) has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Distel(2+) has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the interaction with DNA. In addition, the compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Distel(2+) in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, the compound is highly reactive and requires careful handling and storage. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many future directions for research on Distel(2+), including further studies on its mechanism of action, its potential applications in cancer treatment and photodynamic therapy, and its antibacterial and antifungal properties. In addition, the development of new synthetic methods for the compound and the optimization of its use in lab experiments are areas of ongoing research.
Synthesemethoden
Distel(2+) can be synthesized using various methods, including the reaction of ruthenium trichloride with a ligand such as 2,2'-bipyridine in the presence of a reducing agent. Other methods include the reaction of ruthenium nitrosyl complexes with ligands such as pyridine, and the reaction of ruthenium carbonyl complexes with ligands such as triphenylphosphine. The synthesis of Distel(2+) is a complex process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Distel(2+) has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and biomedicine. The compound has shown promising results in cancer treatment, where it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, Distel(2+) has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
159506-80-6 |
|---|---|
Molekularformel |
C42H47N11O5 |
Molekulargewicht |
785.9 g/mol |
IUPAC-Name |
4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56) |
InChI-Schlüssel |
ZRLWJXCCXGOOJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Kanonische SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Andere CAS-Nummern |
159506-80-6 |
Synonyme |
distel(2+) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



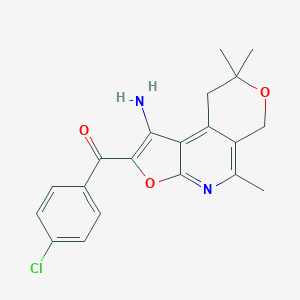


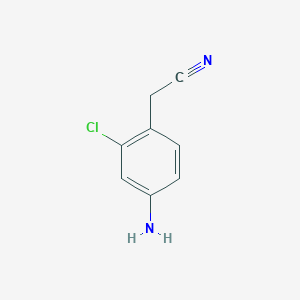
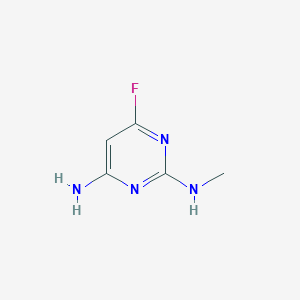

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)

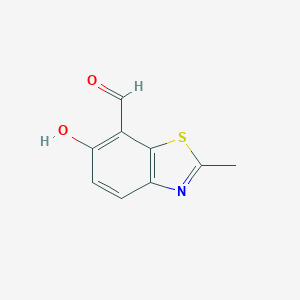

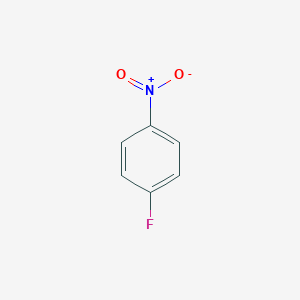

![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)